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Abstract

Cefoselis is a fourth-generation parenteral cephalosporin antibiotic characterized by a broad spectrum of activity
against both Gram-positive and Gram-negative bacteria. Its unique chemical structure, featuring a 2-(2-aminothiazol-
4-yl)-(Z)-2-methoxyiminoacetamido group at the C-7 position and a substituted pyrazolium moiety at the C-3 position,
confers high antibacterial potency and stability against many -lactamases. This guide provides a detailed
examination of the chemical structure of Cefoselis, its mechanism of action, and established synthetic pathways.
Furthermore, it explores the structure-activity relationships (SAR) that govern the design of Cefoselis derivatives and
provides representative experimental protocols for their synthesis, serving as a technical resource for professionals in
medicinal chemistry and drug development.

Chemical Structure of Cefoselis

Cefoselis is a semi-synthetic antibiotic built upon the core cephem nucleus, which is a bicyclic system composed of a
B-lactam ring fused to a dihydrothiazine ring.

¢ |[UPAC Name: (6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yljmethyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-
yl)-2-methoxyiminoacetyl]Jamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

e CAS Number: 122841-10-5
e Molecular Formula: C19H22Ng0eS2

e SMILES:CO/N=C(/C1=CSC(=N1)N)\C(=0)N[C@H]2[C@ @H]3N(C2=0)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=0)
(O]

The structure of Cefoselis is distinguished by two critical side chains attached to the 7-aminocephalosporanic acid (7-
ACA) core, which dictate its biological properties.
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¢ C-7 Acylamino Side Chain: The aminothiazolyl methoxyimino group is a hallmark of third and fourth-generation
cephalosporins. This moiety provides potent activity against a wide range of Gram-negative bacteria and confers
significant stability against hydrolysis by common B-lactamase enzymes.

¢ C-3 Substituent: The C-3 position features a [3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-ylJmethyl group. This
quaternary ammonium moiety enhances water solubility for parenteral administration and contributes to the
compound's broad spectrum of activity, including against Pseudomonas aeruginosa. Modifications at this position
are a primary strategy for altering the pharmacokinetic profile and antibacterial spectrum of cephalosporins.

Mechanism of Antibacterial Action

Like all B-lactam antibiotics, Cefoselis exerts its bactericidal effect by inhibiting the final step of peptidoglycan
synthesis in the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterium.

» Target Binding: Cefoselis binds to and inactivates Penicillin-Binding Proteins (PBPs), which are bacterial enzymes
(transpeptidases, carboxypeptidases) located on the inner membrane of the bacterial cell wall.

« Inhibition of Transpeptidation: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, the
essential structural component of the cell wall.

o Cell Lysis: The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and
bacterial death.

The affinity of Cefoselis for various PBPs, combined with its ability to penetrate the outer membrane of Gram-
negative bacteria and its resistance to (3-lactamases, defines its potent antibacterial activity.
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Caption: Mechanism of action of Cefoselis.

Synthesis of Cefoselis Derivatives

The synthesis of Cefoselis and its derivatives typically starts from 7-aminocephalosporanic acid (7-ACA), a versatile
intermediate derived from the fermentation of Cephalosporium acremonium. The general strategy involves two key
modifications: acylation of the C-7 amino group and substitution at the C-3' position.

General Synthetic Workflow
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The synthesis can be logically divided into the preparation of the key side chains and their subsequent coupling to the
cephem nucleus.
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Caption: General synthetic workflow for Cefoselis.

Experimental Protocols

The following are representative protocols for key steps in the synthesis of a Cefoselis-type molecule. These are
generalized procedures and may require optimization for specific substrates.

Protocol 1: N-Acylation of the C-7 Amino Group
This protocol describes the coupling of the C-7 side chain to the cephem nucleus.

o Preparation of the Activated Side Chain: To a stirred suspension of 2-(2-aminothiazol-4-yl)-(2)-2-
methoxyiminoacetic acid (1.0 eq) in dry dichloromethane (10 mL/g) under a nitrogen atmosphere at 0°C, add
phosphorus pentachloride (1.1 eq) portion-wise over 30 minutes. Stir the reaction mixture at 0-5°C for 2 hours until
a clear solution of the corresponding acid chloride is formed.

« Silylation of Cephem Nucleus: In a separate flask, suspend the 7-aminocephem intermediate (e.g., (6R,7R)-3-[[3-
amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-ylJmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate) (1.0
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eq) in dry dichloromethane (15 mL/g). Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq) and a catalytic amount of

trimethylsilyl chloride (0.1 eq). Heat the mixture to 40°C for 1 hour to obtain a clear solution of the silylated amine.

¢ Coupling Reaction: Cool the solution from Step 2 to -10°C. Add the acid chloride solution from Step 1 dropwise over

1 hour, maintaining the temperature below -5°C.

o Work-up and Isolation; After the addition is complete, stir the reaction for an additional 2-3 hours. Quench the

reaction by adding methanol (5 mL/g). Adjust the pH to 3.5 with an aqueous solution of sodium bicarbonate. The

precipitated product is collected by filtration, washed sequentially with cold water and acetone, and dried under

vacuum to yield the final Cefoselis product.

Structure-Activity Relationships (SAR) of Cefoselis Derivatives

While specific data on a wide range of Cefoselis derivatives is not extensively available in public literature, the SAR

for fourth-generation cephalosporins is well-established. These principles guide the rational design of new analogs

with improved properties.

Position of Modification

Type of Modification

Expected Impact on
Activity/Properties

C-7 Side Chain

Modification of the 2-aminothiazole ring

Generally reduces antibacterial
potency. This ring is considered optimal
for high affinity to PBPs.

Alteration of the (Z)-oxime group (e.g.,
to other alkoxyimino or

carboxyalkoxyimino groups)

Can modulate B-lactamase stability
and antibacterial spectrum. For
example, bulky groups can enhance
stability against certain Class C -

lactamases.

C-3 Side Chain

Variation of the heterocyclic ring (e.g.,
replacing pyrazole with triazole,

tetrazole, or pyridine)

Directly impacts pharmacokinetics
(half-life, distribution), spectrum of
activity (especially against P.

aeruginosa), and metabolic stability.

Modification of substituents on the
heterocyclic ring (e.g., altering the 2-

hydroxyethyl group)

Can fine-tune solubility, potency, and
potential for adverse effects.

Cephem Core

Replacement of sulfur at position 1 with
oxygen (oxacephem) or carbon
(carbacephem)

Significantly alters the reactivity of the
B-lactam ring and can increase
antibacterial activity, but requires a
more complex total synthesis

approach.

Logical Workflow for Derivative Synthesis

© 2025 BenchChem. All rights reserved.

4/6

Tech Support


https://www.benchchem.com/product/b1662153?utm_src=pdf-body
https://www.benchchem.com/product/b1662153?utm_src=pdf-body
https://www.benchchem.com/product/b1662153?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The generation of a library of Cefoselis derivatives for SAR studies typically involves parallel synthesis from a
common, advanced intermediate.
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Caption: Workflow for generating C-3' derivatives.

Conclusion

Cefoselis remains an important fourth-generation cephalosporin, valued for its broad-spectrum bactericidal activity. Its
chemical architecture, particularly the side chains at the C-3 and C-7 positions of the cephem nucleus, is finely tuned
for potent PBP inhibition and resistance to 3-lactamases. The synthesis of Cefoselis and its potential derivatives
relies on established principles of B-lactam chemistry, primarily involving the modification of the 7-ACA scaffold. Future
research into Cefoselis derivatives will likely focus on modifying the C-3 substituent to further enhance activity against
multi-drug resistant pathogens and optimize pharmacokinetic profiles. This guide provides the foundational chemical
and synthetic knowledge required for such endeavors.

« To cite this document: BenchChem. [Chemical structure and synthesis of Cefoselis derivatives]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662153#chemical-structure-and-
synthesis-of-cefoselis-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic
or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express
or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
[Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of essential and
advanced chemicals, empowering scientists and researchers to drive

progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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